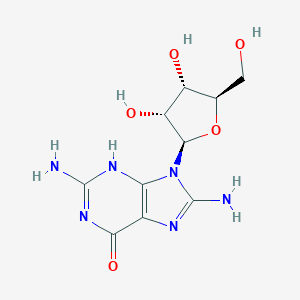![molecular formula C8H7ClN2 B066120 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 171879-99-5](/img/structure/B66120.png)
4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” is a heterocyclic compound with the molecular formula C8H7ClN2 . It’s also known by other names such as “4-chloro-6-methyl-5-azaindole” and "1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-methyl-" .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 166.61 g/mol .Physical And Chemical Properties Analysis
“4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” has a molecular weight of 166.61 g/mol, an XLogP3-AA value of 2.3, and a topological polar surface area of 28.7 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their structural similarity to purine bases like adenine and guanine . The ability to modify the substituents at different positions allows for the creation of a diverse range of molecules with potential therapeutic applications.
Biomedical Applications
The biomedical applications of pyrrolopyridine derivatives are extensive. They have been explored for their potential use in treating diseases such as diabetes, hyperlipidemia, and cardiovascular diseases due to their ability to modulate blood glucose levels . This makes them valuable for the development of new medications targeting metabolic disorders.
Anticancer Research
Pyrrolopyridine derivatives, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have shown promise in anticancer research. Studies have evaluated their effects on cell migration and invasion, particularly in breast cancer cell lines . This suggests potential applications in developing treatments that inhibit cancer progression.
Electronic Structure Analysis
The electronic structure of “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” has been studied using high-resolution X-ray diffraction data. Understanding the charge density distribution and topological features of such compounds is essential for designing molecules with desired electronic properties . This has implications for materials science and pharmaceutical design.
Future Directions
Pyrrolopyridines, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have potential for further exploration due to their structural similarity to purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its binding to target proteins.
Biochemical Pathways
Based on its potential glucose-lowering effects , it may impact pathways related to glucose metabolism.
Result of Action
Compounds with similar structures have been found to reduce blood glucose levels , suggesting potential antihyperglycemic effects.
Action Environment
It’s known that the compound is a solid under normal conditions , which could influence its stability and solubility.
properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXZCLJFKCACT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646902 |
Source


|
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine | |
CAS RN |
171879-99-5 |
Source


|
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)



![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)



